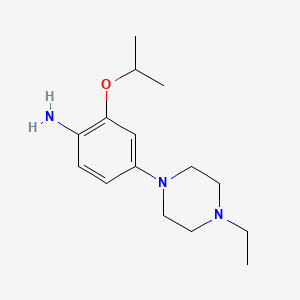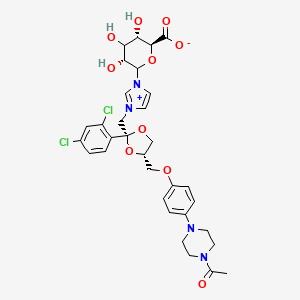
Ketoconazole Glucuronide (Technical Grade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketoconazole Glucuronide is a metabolite of Ketoconazole, an antifungal agent. This compound is formed through the process of glucuronidation, where Ketoconazole is conjugated with glucuronic acid. This process enhances the solubility of Ketoconazole, facilitating its excretion from the body. Ketoconazole Glucuronide is primarily studied for its role in drug metabolism and its interactions with various enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole Glucuronide involves the enzymatic reaction of Ketoconazole with uridine diphosphate glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction typically occurs in the liver, where UGT enzymes are abundant. The reaction conditions include maintaining a physiological pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of Ketoconazole Glucuronide can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. These methods involve incubating Ketoconazole with UDPGA and the UGT enzyme source under controlled conditions. The product is then purified using chromatographic techniques to obtain Ketoconazole Glucuronide in its technical grade form.
化学反应分析
Types of Reactions
Ketoconazole Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate back to Ketoconazole and glucuronic acid. Conjugation reactions involve the formation of additional glucuronide conjugates with other metabolites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes under physiological conditions.
Major Products Formed
Hydrolysis: Ketoconazole and glucuronic acid.
Conjugation: Additional glucuronide conjugates with other metabolites.
科学研究应用
Ketoconazole Glucuronide is extensively studied in the fields of pharmacokinetics and drug metabolism. Its primary applications include:
Chemistry: Understanding the metabolic pathways of Ketoconazole and its interactions with UGT enzymes.
Biology: Studying the role of glucuronidation in drug metabolism and excretion.
Medicine: Investigating the effects of Ketoconazole Glucuronide on drug efficacy and safety, particularly in the context of drug-drug interactions.
Industry: Developing biotransformation processes for the production of glucuronide conjugates for pharmaceutical applications.
作用机制
Ketoconazole Glucuronide exerts its effects through the inhibition of UGT enzymes, particularly UGT1A1 and UGT1A9 . This inhibition can lead to increased exposure to other drugs metabolized by these enzymes, such as irinotecan. The molecular targets of Ketoconazole Glucuronide include the active sites of UGT enzymes, where it competes with other substrates for binding.
相似化合物的比较
Similar Compounds
Cyclosporine A: Another compound that inhibits UGT enzymes and affects drug metabolism.
Paclitaxel: Known to inhibit UGT1A1-mediated glucuronidation.
Midazolam: Inhibits UGT1A4-mediated glucuronidation.
Uniqueness
Ketoconazole Glucuronide is unique in its potent inhibition of UGT1A1 and UGT1A9, which distinguishes it from other similar compounds. This unique property makes it a valuable tool in studying drug-drug interactions and the role of glucuronidation in drug metabolism.
属性
分子式 |
C32H36Cl2N4O10 |
|---|---|
分子量 |
707.6 g/mol |
IUPAC 名称 |
(2S,3S,5R)-6-[3-[[(2R,4S)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazol-3-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H36Cl2N4O10/c1-19(39)36-10-12-37(13-11-36)21-3-5-22(6-4-21)45-15-23-16-46-32(48-23,24-7-2-20(33)14-25(24)34)17-35-8-9-38(18-35)30-28(42)26(40)27(41)29(47-30)31(43)44/h2-9,14,18,23,26-30,40-42H,10-13,15-17H2,1H3/t23-,26?,27-,28+,29-,30?,32-/m0/s1 |
InChI 键 |
ZZNGUJXXZIYXFR-QYZWEJSVSA-N |
手性 SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(C[N+]4=CN(C=C4)C5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C6=C(C=C(C=C6)Cl)Cl |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(C[N+]4=CN(C=C4)C5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=C(C=C(C=C6)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


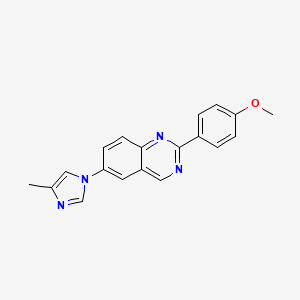

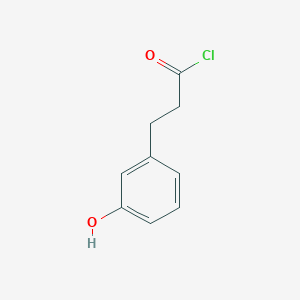


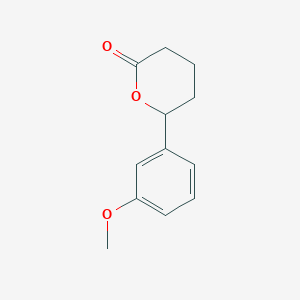
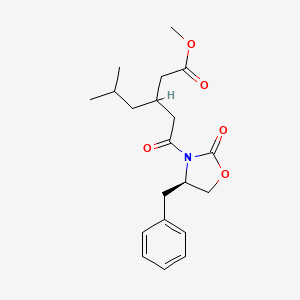

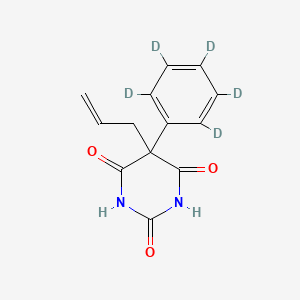
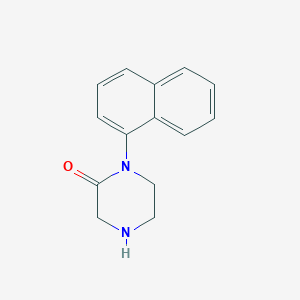
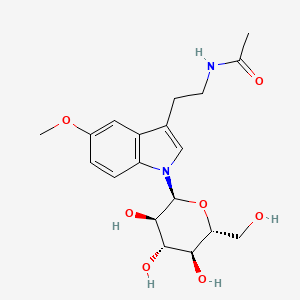

![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
